tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)carbamate
Description
This compound is a pyridine-based boronic ester derivative bearing a tert-butyl carbamate group. Its structure combines a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety with a pyridine ring functionalized at the 3-position, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for drug discovery and materials science . The tert-butyl carbamate group enhances solubility and stability, which is critical for handling and storage in synthetic workflows.
Properties
IUPAC Name |
tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O4/c1-14(2,3)21-13(20)19-12-8-9-18-10-11(12)17-22-15(4,5)16(6,7)23-17/h8-10H,1-7H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDZJOOZMLHQMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674783 | |
| Record name | tert-Butyl [3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073354-02-5 | |
| Record name | tert-Butyl [3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Mode of Action
Boronic acids and their derivatives, such as this compound, are commonly used in suzuki-miyaura coupling reactions. In these reactions, the boronic acid or its derivative forms a complex with a palladium catalyst, which then undergoes transmetalation with an organohalide to form a new carbon-carbon bond.
Biological Activity
tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)carbamate is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, including mechanisms of action, efficacy in various biological models, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C14H26BNO4
- Molecular Weight : 283.172 g/mol
- Density : 1.1 ± 0.1 g/cm³
- Boiling Point : 323.8 ± 35.0 °C at 760 mmHg
- Flash Point : 149.6 ± 25.9 °C
Research indicates that compounds containing boron and pyridine moieties often exhibit significant biological activities through various mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's.
- Antioxidant Activity : The presence of the dioxaborolane structure suggests potential antioxidant properties, which could mitigate oxidative stress in cellular environments.
In Vitro Studies
A study investigating the effects of related compounds on astrocytes revealed that certain derivatives exhibited protective effects against amyloid beta (Aβ) toxicity. These findings suggest that tert-butyl derivatives may also possess similar neuroprotective qualities:
- Cell Viability : Compounds demonstrated increased cell viability in the presence of Aβ peptides, indicating protective mechanisms against neurotoxicity.
- Cytokine Modulation : Treatment with these compounds resulted in reduced levels of inflammatory cytokines such as TNF-α and IL-6 in astrocyte cultures exposed to Aβ.
In Vivo Studies
In vivo models have shown varying degrees of efficacy for related compounds:
- Scopolamine-Induced Models : In studies using scopolamine to induce cognitive deficits in rodents, certain derivatives demonstrated a reduction in oxidative stress markers and improved cognitive function compared to control groups.
Case Study 1: Neuroprotection Against Aβ Toxicity
A recent study assessed the protective effects of a related compound on astrocytes exposed to Aβ. The results indicated:
- Inhibition of Aβ Aggregation : The compound inhibited Aβ aggregation by approximately 85% at a concentration of 100 µM.
- Reduction in Cytotoxicity : Cell viability improved significantly when treated with the compound alongside Aβ.
Case Study 2: Cognitive Improvement in Rodent Models
In rodent models administered with scopolamine:
- Oxidative Stress Reduction : The compound showed a statistically significant decrease in malondialdehyde (MDA) levels compared to untreated controls.
- Behavioral Assessments : Behavioral tests indicated improved memory performance in treated groups versus controls.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C14H26BNO4 |
| Molecular Weight | 283.172 g/mol |
| Density | 1.1 ± 0.1 g/cm³ |
| Boiling Point | 323.8 ± 35.0 °C |
| Flash Point | 149.6 ± 25.9 °C |
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that derivatives of boron-containing compounds, such as tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)carbamate, exhibit promising anticancer properties. These compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. Studies have demonstrated that boron compounds can enhance the efficacy of chemotherapeutic agents by acting as sensitizers in cancer cells .
1.2 Targeting Enzymatic Pathways
The compound is also being investigated for its ability to target specific enzymatic pathways. For example, it may act as an inhibitor of certain kinases involved in cancer cell proliferation. This targeting is crucial for developing selective therapies that minimize side effects associated with traditional chemotherapy .
Organic Synthesis
2.1 Building Block for Complex Molecules
In organic synthesis, this compound serves as a versatile building block for creating more complex molecular architectures. Its boron-containing moiety allows for various coupling reactions, particularly in the formation of carbon-carbon bonds through Suzuki coupling reactions . This versatility makes it valuable for synthesizing pharmaceuticals and agrochemicals.
2.2 Functionalization of Aromatic Compounds
The presence of the pyridine ring in the compound facilitates further functionalization reactions. Researchers are exploring its use in the development of novel ligands for catalysis and as intermediates in the synthesis of biologically active compounds .
Materials Science
3.1 Polymer Chemistry
Another area of application is in polymer chemistry where boron-containing compounds are utilized to enhance the properties of polymers. The incorporation of this compound into polymer matrices can improve thermal stability and mechanical strength. This is particularly relevant in developing advanced materials for electronics and coatings .
3.2 Sensors and Detection Systems
The unique chemical properties of this compound allow it to be used in sensor technology. Its ability to form complexes with various analytes makes it suitable for developing sensors that detect specific ions or molecules in environmental monitoring and biomedical applications .
Case Studies
Comparison with Similar Compounds
Positional Isomers on the Pyridine Ring
- tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate The boronate ester is at the 5-position of the pyridine ring instead of the 3-position. Purity and Availability: Priced at ¥137.00/g (97% purity), it is more cost-effective than the target compound (¥1100.00/g for positional analogs) .
tert-Butyl (3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate
Variations in Substituent Groups
(R)-tert-Butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propyl)carbamate
- Replaces the pyridine ring with a phenyl group and introduces a chiral propyl chain.
- Applications: Used in asymmetric synthesis of bioactive molecules; the chiral center enables stereoselective transformations .
- Synthetic Yield: Comparable yields (~53%) to the target compound’s derivatives, but requires chiral resolution steps .
tert-Butyl (3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)propyl)carbamate
Bicyclic and Complex Scaffolds
- tert-Butyl ((3R,6R,8aR)-4-oxo-6-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)hexahydro-2H-pyrrolo[2,1-b][1,3]oxazin-3-yl)carbamate (11a) Features a bicyclic pyrrolo-oxazine core fused with a boronate ester. Stability: The rigid bicyclic structure reduces hydrolytic degradation of the boronate, enhancing shelf-life . Synthetic Complexity: Lower yield (53%) due to multi-step cyclization and purification challenges .
Key Data Tables
Table 1: Structural and Economic Comparison
Preparation Methods
Introduction of the tert-Butyl Carbamate Group
Overview:
The tert-butyl carbamate (Boc) protecting group is introduced to protect the amine functionality on the pyridine ring. This is often done via nucleophilic substitution using tert-butyl chloroformate in the presence of a base.
| Parameter | Details |
|---|---|
| Reagent | tert-Butyl chloroformate |
| Base | Triethylamine or similar |
| Solvent | Dichloromethane or other aprotic solvents |
| Temperature | 0°C to room temperature |
| Reaction Time | 1 to 4 hours |
This step can be performed either before or after the borylation depending on the synthetic route and substrate stability.
Suzuki-Miyaura Cross-Coupling for Functionalization (Optional)
In some synthetic routes, the borylated pyridine intermediate bearing the tert-butyl carbamate group undergoes Suzuki-Miyaura cross-coupling with aryl halides to further functionalize the molecule.
| Parameter | Details |
|---|---|
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ |
| Base | Sodium carbonate (Na₂CO₃) |
| Solvent | Toluene/Ethanol/Water mixture |
| Temperature | 80°C |
| Reaction Time | 4 to 5 hours |
This reaction proceeds under inert atmosphere with degassing to prevent catalyst deactivation. The product is isolated by extraction and purified by chromatography.
Purification and Characterization
After synthesis, the product is purified typically by silica gel chromatography using hexanes/ethyl acetate mixtures. Characterization is performed by:
- Nuclear Magnetic Resonance (NMR): ^1H NMR confirms the presence of tert-butyl group (singlet around 1.3-1.4 ppm), aromatic protons, and pinacol methyl groups.
- Mass Spectrometry (MS): Confirms molecular weight; for example, LC-MS shows expected m/z values corresponding to the sodium adduct of the molecular ion.
- Other Techniques: IR spectroscopy and elemental analysis may be used for further confirmation.
Summary Table of Representative Preparation Conditions and Yields
| Step | Reagents & Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Borylation | Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc | 1,4-Dioxane, 80°C, inert, overnight | 85-93 | High regioselectivity and yield |
| Carbamate Protection | tert-Butyl chloroformate, triethylamine | DCM, 0°C to RT, 1-4 h | 80-90 | Efficient protection of amine |
| Suzuki-Miyaura Coupling (optional) | Pd(PPh₃)₄, Na₂CO₃, toluene/EtOH/H₂O | 80°C, 4-5 h, inert | 85-93 | Used for further functionalization |
Research Findings and Notes
- The palladium-catalyzed borylation is highly efficient for introducing the pinacol boronate ester onto pyridine rings, with yields often exceeding 90% under optimized conditions.
- The tert-butyl carbamate group provides excellent protection for the amine during subsequent synthetic transformations and can be removed under mild acidic conditions if needed.
- Inert atmosphere and degassing are critical to prevent catalyst poisoning and ensure reproducibility.
- The choice of base (potassium acetate vs. sodium carbonate) and solvent system can influence reaction rates and yields.
- Industrial synthesis often employs batch reactors with controlled temperature and automated handling to scale up the process with consistent quality.
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)carbamate, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves coupling a pyridine-amine precursor with tert-butyl chloroformate under basic conditions (e.g., triethylamine) to install the carbamate group, followed by boronate esterification using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Key steps include:
- Amino protection : Reacting 3-aminopyridin-4-ol with tert-butyl chloroformate in anhydrous dichloromethane at 0–5°C to prevent side reactions .
- Boronate installation : Employing Miyaura borylation with Pd(dppf)Cl₂ catalyst, KOAc base, and 1,4-dioxane at 80–90°C under inert atmosphere .
Q. Which analytical techniques are critical for characterizing this compound, and how can structural ambiguities be resolved?
- Key Techniques :
- NMR : ¹H and ¹³C NMR confirm carbamate and boronate ester groups. Look for tert-butyl singlet (~1.3 ppm) and pyridine/boron-related signals .
- HRMS : Validate molecular weight (C₁₇H₂₆BN₂O₄, [M+H]+ calc. 333.1984).
- FT-IR : Detect B-O (1340–1310 cm⁻¹) and carbonyl (1690–1720 cm⁻¹) stretches .
Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions, and what catalytic systems are effective?
- Application : The boronate ester serves as a coupling partner for aryl/heteroaryl halides. Example protocol:
- Conditions : 1.1 eq. aryl bromide, Pd(PPh₃)₄ (1–3 mol%), Na₂CO₃ (2 eq.), DME/H₂O (3:1), 80°C, 12–24 h .
- Yield Optimization : Pre-dry solvents to avoid hydrolysis. Use microwave-assisted synthesis (100°C, 30 min) for time-sensitive reactions .
- Scope : Compatible with electron-rich/deficient aryl halides. Avoid sterically hindered substrates to minimize side products .
Advanced Research Questions
Q. What mechanistic insights govern the stability of the boronate ester under varying pH and temperature conditions?
- Stability Studies :
- pH Sensitivity : The boronate ester hydrolyzes in aqueous acidic/basic conditions (e.g., t₁/₂ < 1 h at pH < 3 or >10). Stabilize with aprotic solvents (THF, DMF) and inert atmospheres .
- Thermal Stability : Decomposes above 120°C. Use low-temperature storage (2–8°C) and minimize exposure to light .
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity or biological interactions?
- DFT Applications :
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites for functionalization .
- Simulate transition states in cross-coupling to optimize catalyst-substrate interactions .
Q. What strategies address challenges in regioselective functionalization of the pyridine ring?
- Directed Metalation : Use LiTMP or LDA to deprotonate the C3-position, followed by electrophilic quenching (e.g., iodination) .
- Protection/Deprotection : Temporarily block the carbamate group with TMSCl before functionalizing the pyridine ring .
- Catalytic C-H Activation : Employ Pd(OAc)₂ with directing groups (e.g., pyridinyl) for C4-arylation. Screen ligands (e.g., 1,10-phenanthroline) to enhance selectivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
